Cas no 22244-16-2 (Benzenamine,4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-)
22244-16-2 structure
Product Name:Benzenamine,4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-
Numero CAS:22244-16-2
MF:C37H29N3
MW:515.646268606186
CID:255723
PubChem ID:16535
Update Time:2025-04-19
Benzenamine,4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-
- 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline
- 4,4'-{[4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]methylene}bis(N-phenylaniline)
- CHEBI:86491
- 22244-16-2
- Benzenamine, 4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-
- Q27159192
- N,N'-[{[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methylene}di(4,1-phenylene)]dianiline
- Benzenamine, N-phenyl-4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]-
- DTXSID3043865
- SCHEMBL13139598
- Benzenamine, 4,4'-((4-(phenylimino)-2,5-cyclohexadien-1-ylidene)methylene)bis(N-phenyl-
-
- Inchi: 1S/C37H29N3/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33/h1-27,38-39H
- Chiave InChI: MIIMIZNJMPQNKO-UHFFFAOYSA-N
- Sorrisi: N(C1C=CC=CC=1)C1C=CC(=CC=1)C(=C1C=CC(C=C1)=NC1C=CC=CC=1)C1C=CC(=CC=1)NC1C=CC=CC=1 |c:22,t:15|
Proprietà calcolate
- Massa esatta: 515.23637
- Massa monoisotopica: 163.1361
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 104
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 12.9
Proprietà sperimentali
- Densità: 1.09
- Punto di ebollizione: 710.2°C at 760 mmHg
- Punto di infiammabilità: 383.3°C
- Indice di rifrazione: 1.628
- PSA: 36.42
Benzenamine,4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl- Letteratura correlata
-
W. W. Haldane Gee,William Harrison Trans. Faraday Soc. 1910 6 42
22244-16-2 (Benzenamine,4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso